molecular formula C18H28F2N2O B6126312 2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

Cat. No. B6126312
M. Wt: 326.4 g/mol
InChI Key: UOHVQVSJEFPZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. It also has an affinity for the alpha-1 adrenergic receptor. The compound is thought to modulate the activity of these receptors, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been found to decrease the release of serotonin and dopamine in the brain, leading to a decrease in their activity. It has also been shown to increase the release of norepinephrine, leading to an increase in its activity. The compound has been found to have anxiolytic and antipsychotic effects, as well as antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of 2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol in scientific research. One direction is the further study of its mechanism of action, particularly in the modulation of the serotonin and dopamine neurotransmitter systems. Another direction is the development of new analogs of the compound with improved solubility and potency. Additionally, the compound could be further studied for its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol involves the reaction of 1-(3-methylbutyl)-4-(3,5-difluorobenzyl)piperazine with ethylene oxide. The reaction takes place in the presence of a base, such as potassium hydroxide, and under reflux conditions. The product is obtained in high yield and purity.

Scientific Research Applications

2-[4-(3,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is widely used in scientific research for its various biochemical and physiological effects. It has been used as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. It has also been used in the study of the central nervous system, particularly in the modulation of the serotonin and dopamine neurotransmitter systems.

properties

IUPAC Name

2-[4-[(3,5-difluorophenyl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28F2N2O/c1-14(2)3-5-22-7-6-21(13-18(22)4-8-23)12-15-9-16(19)11-17(20)10-15/h9-11,14,18,23H,3-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVQVSJEFPZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-Difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

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